

Spectroscopic Profile of Butyl Cyanoacetate: A Technical Guide

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Compound of Interest		
Compound Name:	Butyl cyanoacetate	
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This technical guide provides a comprehensive overview of the spectroscopic data for **butyl cyanoacetate**, a key intermediate in various chemical syntheses. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **butyl cyanoacetate** (CAS No: 5459-58-5, Molecular Formula: C₇H₁₁NO₂, Molecular Weight: 141.17 g/mol).[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for **butyl cyanoacetate** are presented below. The spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[4]

Table 1: ¹H NMR Spectroscopic Data of **Butyl Cyanoacetate** (Solvent: CDCl₃)[4][5]



Chemical Shift (δ)	Multiplicity	Integration	Assignment
4.22	t	2H	-O-CH2-CH2-CH2-CH3
3.45	S	2H	NC-CH2-COO-
1.68	р	2H	-O-CH2-CH2-CH2-CH3
1.41	sextet	2H	-O-CH2-CH2-CH2-CH3
0.95	t	3H	-O-CH2-CH2-CH2-CH3

Table 2: ¹³C NMR Spectroscopic Data of **Butyl Cyanoacetate** (Solvent: CDCl₃)[6][7]

Chemical Shift (δ) ppm	Assignment
162.8	C=O
113.1	C≡N
67.2	-O-CH ₂ -
30.3	-O-CH ₂ -CH ₂ -
24.9	NC-CH ₂ -COO-
18.8	-O-CH ₂ -CH ₂ -CH ₂ -
13.5	-CH₃

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The positions of the absorption bands in the spectrum are characteristic of the functional groups present in the molecule.

Table 3: Key IR Absorption Bands of Butyl Cyanoacetate[2][8]



Wavenumber (cm ⁻¹)	Intensity	Assignment
2965	Strong	C-H stretch (alkane)
2260	Medium	C≡N stretch (nitrile)
1745	Strong	C=O stretch (ester)
1250	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. The data presented here corresponds to electron ionization (EI) mass spectrometry.[3]

Table 4: Major Fragments in the Mass Spectrum of Butyl Cyanoacetate[3]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Possible Fragment
141	~5	[M] ⁺ (Molecular Ion)
85	~40	[M - C ₄ H ₈] ⁺
57	~100	[C4H9] ⁺
41	~85	[C ₃ H ₅] ⁺
29	~70	[C ₂ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy Protocol



- Sample Preparation: For ¹H NMR, dissolve 5-20 mg of **butyl cyanoacetate** in approximately 0.6 mL of deuterated chloroform (CDCl₃).[9] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in 0.6 mL of CDCl₃ is recommended.[9] The solution should be prepared in a clean, dry vial.
- Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[10][11]
- Volume Adjustment: Ensure the final volume of the solution in the NMR tube is between 0.5 mL and 0.6 mL, corresponding to a height of approximately 4-5 cm.[9][12]
- Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Acquisition: The deuterated solvent (CDCl₃) is used by the instrument to lock the magnetic field frequency.[11] Standard acquisition parameters for ¹H and ¹³C NMR are then used to collect the spectra. This typically includes setting the appropriate spectral width, acquisition time, and number of scans.

IR Spectroscopy Protocol (Neat Liquid Film)

- Sample Preparation: As **butyl cyanoacetate** is a liquid at room temperature, it can be analyzed directly as a "neat" liquid film.[13]
- Cell Assembly: Place one or two drops of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[13][14] Place a second salt plate on top to create a thin, uniform liquid film between the plates.[13]
- Instrument Setup: Place the assembled salt plates into the sample holder of the FTIR spectrometer.
- Background Collection: Run a background spectrum with the empty beam path to account for atmospheric and instrumental contributions.
- Sample Analysis: Acquire the IR spectrum of the **butyl cyanoacetate** sample. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.



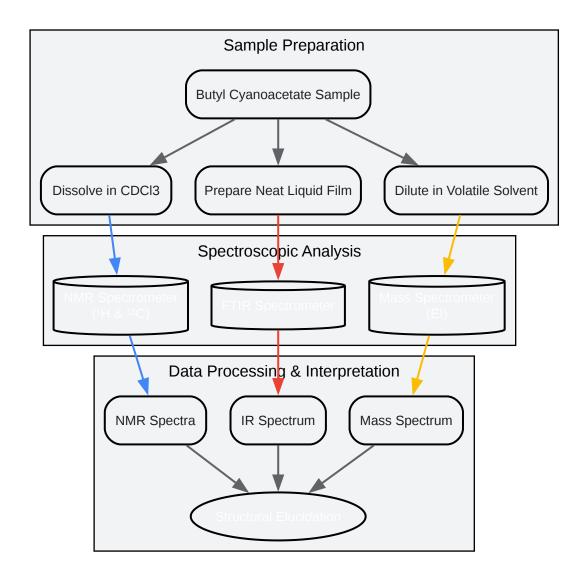
Mass Spectrometry Protocol (Electron Ionization)

- Sample Preparation: Prepare a dilute solution of **butyl cyanoacetate** in a volatile organic solvent such as methanol or acetonitrile.[15] A typical starting concentration is around 1 mg/mL, which is then further diluted to the low μg/mL range.[15]
- Injection: Introduce the sample into the mass spectrometer. For a volatile compound like butyl cyanoacetate, this can be done via direct infusion or through a gas chromatography (GC) inlet.[16]
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **butyl cyanoacetate**.





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Caption: Workflow for Spectroscopic Analysis of **Butyl Cyanoacetate**.

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